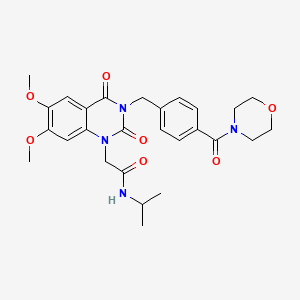
2-(6,7-dimethoxy-3-(4-(morpholine-4-carbonyl)benzyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-isopropylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(6,7-dimethoxy-3-(4-(morpholine-4-carbonyl)benzyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-isopropylacetamide is a useful research compound. Its molecular formula is C27H32N4O7 and its molecular weight is 524.574. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(6,7-dimethoxy-3-(4-(morpholine-4-carbonyl)benzyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-isopropylacetamide is a quinazoline derivative known for its diverse biological activities. Quinazolines are recognized for their potential in medicinal chemistry, particularly in cancer therapy and antimicrobial applications. This article explores the biological activity of this compound, focusing on its anticancer and antimicrobial properties through various studies and research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₃₁H₃₃N₃O₆
- Molecular Weight : 543.6 g/mol
The presence of methoxy groups and a morpholine substituent enhances its interaction with biological targets, potentially increasing its efficacy against various diseases.
Anticancer Activity
Research indicates that quinazoline derivatives exhibit significant anticancer properties. The specific compound under review has been evaluated for its cytotoxic effects against several cancer cell lines.
Case Study: Antiproliferative Activity
A study assessed the antiproliferative activity of various quinazoline derivatives, including our compound. The results showed that it exhibited notable inhibition against cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer). The IC₅₀ values (the concentration required to inhibit cell growth by 50%) for these cell lines were reported as follows:
| Cell Line | IC₅₀ Value (µM) |
|---|---|
| MCF-7 | 1.1 |
| HCT-116 | 2.6 |
| HepG2 | 1.4 |
These values indicate that the compound is more effective than standard chemotherapy agents like doxorubicin and 5-fluorouracil in some cases .
The mechanism by which this compound exerts its anticancer effects involves the inhibition of thymidylate synthase (TS), an enzyme critical for DNA synthesis. Inhibition of TS leads to impaired DNA replication in cancer cells, contributing to their death. The IC₅₀ values for TS inhibition were also evaluated:
| Compound | IC₅₀ Value (µM) |
|---|---|
| Compound | 1.95 |
| Pemetrexed | 7.26 |
This demonstrates that the compound has a higher efficacy in inhibiting TS compared to established drugs .
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising antimicrobial activity against various pathogens.
Case Study: Antimicrobial Efficacy
A separate study evaluated the antimicrobial effects of several quinazoline derivatives against common bacterial strains such as Escherichia coli and Staphylococcus aureus . The results indicated that the compound exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) reported as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 12 |
| Staphylococcus aureus | 8 |
These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents .
Structure-Activity Relationship (SAR)
The biological activity of quinazoline derivatives is often influenced by their structural features. The presence of specific substituents can enhance or diminish their pharmacological effects. For instance:
- Methoxy Groups : Increase lipophilicity and improve binding affinity to biological targets.
- Morpholine Substituent : Contributes to enhanced interaction with cellular receptors.
Research into SAR has revealed that modifications to the core structure can lead to improved selectivity and potency against specific cancer types and pathogens .
属性
IUPAC Name |
2-[6,7-dimethoxy-3-[[4-(morpholine-4-carbonyl)phenyl]methyl]-2,4-dioxoquinazolin-1-yl]-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N4O7/c1-17(2)28-24(32)16-30-21-14-23(37-4)22(36-3)13-20(21)26(34)31(27(30)35)15-18-5-7-19(8-6-18)25(33)29-9-11-38-12-10-29/h5-8,13-14,17H,9-12,15-16H2,1-4H3,(H,28,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPHOYBLJLPSTNR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN1C2=CC(=C(C=C2C(=O)N(C1=O)CC3=CC=C(C=C3)C(=O)N4CCOCC4)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N4O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













